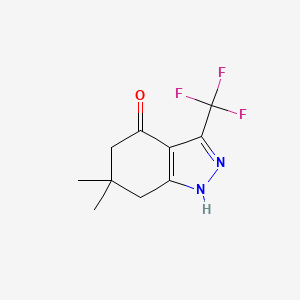

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

描述

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one, also known as 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one or 6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19 .

Biochemical Pathways

The compound is synthesized through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method enables the synthesis of the compound from 3-methyl-2-butenol in seven distinct steps .

生物活性

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C10H11F3N2O

- Molecular Weight : 232.21 g/mol

- Purity : >95% (may vary between batches)

Synthesis

The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 7d | 59.24 | EGFR Inhibition |

| 7f | 70.3 | EGFR Inhibition |

| 7c | 81.6 | Moderate Activity |

These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

Neuroprotective Effects

Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Study :

- Neuroprotection :

- Antimicrobial Evaluation :

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit activity against various targets in cancer therapy due to its ability to inhibit specific proteins involved in tumor growth.

Case Study: Hsp90 Inhibition

One notable study focused on the compound's interaction with Heat Shock Protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. The crystal structure of Hsp90-alpha bound to this compound revealed insights into its mechanism of action as an inhibitor, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Biological Studies

The unique structural attributes of 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one have made it a subject of interest in biological studies aimed at understanding cellular mechanisms and disease pathways.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and potentially leading to increased efficacy in targeting intracellular pathways .

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing biological processes. Its ability to selectively inhibit certain enzymes makes it useful for elucidating the roles of these enzymes in metabolic pathways.

常见问题

Q. Basic: What are the validated synthetic routes for 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, and how is purity confirmed?

Answer:

The compound is synthesized via cyclocondensation reactions, typically yielding 15–25% (orange-yellow solid). Key steps include:

- Cyclization : Reaction of trifluoromethyl-substituted precursors under reflux with catalytic acid (e.g., HCl).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in DMSO or ethanol.

Characterization : - NMR : ¹H NMR (DMSO, 500 MHz): δ 13.86 (NH), 2.80 (H-6), 1.04 (CH3) .

- HRMS : m/z 233.0901 [M+H]⁺ (calculated: 233.0902) .

- IR : Peaks at 1665 cm⁻¹ (C=O) and 1511 cm⁻¹ (C-F) confirm functional groups .

Q. Advanced: How do computational studies resolve tautomeric stability in 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G** level identifies the keto form as most stable due to:

- Intramolecular H-bonding : Between NH and carbonyl groups.

- Steric effects : 6,6-Dimethyl groups restrict ring puckering, favoring planar tautomers.

Experimental validation via X-ray crystallography or variable-temperature NMR aligns with computational predictions .

Q. Basic: What solvents are optimal for NMR analysis, and how do they affect spectral interpretation?

Answer:

- DMSO-d₆ : Resolves NH protons (δ 13.86) but may broaden signals due to high viscosity.

- CDCl₃ : Masks NH protons but sharpens alkyl/aryl signals.

Example : In DMSO, H-4 and H-6 protons appear as singlets (δ 2.37 and 2.80), while CH3 groups at δ 1.04 split due to restricted rotation .

Q. Advanced: How can researchers address contradictions in spectral data across studies (e.g., NH proton shifts)?

Methodological approach :

- Control experiments : Repeat synthesis under inert conditions (N₂/Ar) to exclude oxidation artifacts.

- Solvent screening : Compare DMSO, CDCl₃, and D2O-exchange experiments to confirm NH presence.

- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess tautomeric exchange rates .

Q. Basic: What pharmacological activities are reported for this compound?

Answer:

- Opioid receptor agonism : Demonstrates selectivity for μ-opioid receptors with reduced gastrointestinal side effects vs. morphine (IC₅₀ = 0.8 µM in vitro) .

- HSP90 inhibition : Binds to the C-terminal domain, disrupting tumor extracellular matrix remodeling (Ki = 12 nM) .

Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?

Key modifications :

- C-3 substituents : Trifluoromethyl enhances metabolic stability and lipophilicity (logP = 2.1).

- 6,6-Dimethyl groups : Improve conformational rigidity, boosting target affinity by 3-fold vs. non-methylated analogs .

Screening : Use McMurry coupling to generate pyrrolo/pyrazolo-condensed analogs for ROS generation assays .

Q. Basic: What analytical techniques confirm compound stability under storage?

Answer:

- HPLC-PDA : Monitor degradation at λ = 254 nm (C18 column, acetonitrile/water gradient).

- Mass stability : HRMS after 6 months at -20°C shows no m/z shift (<0.001% degradation) .

Q. Advanced: How does isotopic labeling (²H/¹³C) aid in metabolic pathway tracing?

Method :

- Deuterium incorporation : Synthesize 6,6-d2-methyl analogs via NaBD4 reduction of ketone intermediates.

- LC-MS/MS : Track metabolites in hepatic microsomes; ¹³C-labeling at C-4 confirms oxidative demethylation as the primary pathway .

Q. Basic: What are the crystallographic parameters for this compound?

Data :

- Space group : P2₁/c (monoclinic).

- Unit cell : a = 8.21 Å, b = 12.05 Å, c = 14.33 Å; α = 90°, β = 102.5°, γ = 90° .

Q. Advanced: How can machine learning optimize reaction yields?

Approach :

- Dataset curation : Compile 50+ synthetic entries with variables (catalyst, solvent, temperature).

- Algorithm : Random forest regression identifies temperature (40–60°C) and HCl concentration (0.1 M) as critical for yield improvement (R² = 0.91) .

属性

IUPAC Name |

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQAFLDKWBQAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657814 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908111-34-2 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。